molecular formula C11H11NO3 B13958045 6,7-Dimethoxyisoquinolin-4-OL CAS No. 71521-95-4

6,7-Dimethoxyisoquinolin-4-OL

Cat. No.: B13958045
CAS No.: 71521-95-4
M. Wt: 205.21 g/mol
InChI Key: IHJUKWGVVZQBQT-UHFFFAOYSA-N
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Description

6,7-Dimethoxyisoquinolin-4-OL is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two methoxy groups at positions 6 and 7, and a hydroxyl group at position 4 on the isoquinoline skeleton. It has a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyisoquinolin-4-OL typically involves multiple steps:

    Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.

    Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the methoxy positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogenating agents like chlorine or bromine under controlled conditions.

Major Products Formed:

Scientific Research Applications

6,7-Dimethoxyisoquinolin-4-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents targeting specific receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyisoquinolin-4-OL involves its interaction with specific molecular targets. It is known to bind to sigma receptors, particularly sigma-2 receptors, which are overexpressed in various malignant tumors. This binding can modulate cell proliferation and apoptosis pathways, making it a potential candidate for anticancer drug development .

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethoxyisoquinolin-4-OL is unique due to its specific substitution pattern and its ability to interact with sigma receptors, which distinguishes it from other isoquinoline derivatives

Properties

CAS No.

71521-95-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

6,7-dimethoxyisoquinolin-4-ol

InChI

InChI=1S/C11H11NO3/c1-14-10-3-7-5-12-6-9(13)8(7)4-11(10)15-2/h3-6,13H,1-2H3

InChI Key

IHJUKWGVVZQBQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC=C2O)OC

Origin of Product

United States

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